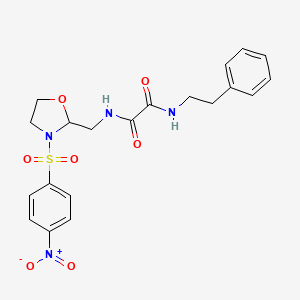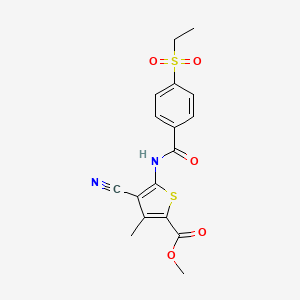
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the University of Tokyo. Since then, it has been extensively studied for its potential applications in various fields of scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves the reaction of 2-phenethylamine with oxalyl chloride to form N-phenethyl-oxalamide. This intermediate is then reacted with 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride to form the final product.
Starting Materials
2-phenethylamine, oxalyl chloride, 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride
Reaction
Step 1: React 2-phenethylamine with oxalyl chloride in the presence of a base such as triethylamine to form N-phenethyl-oxalamide., Step 2: React N-phenethyl-oxalamide with 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride in the presence of a base such as triethylamine to form N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide.
Wirkmechanismus
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide acts as a competitive antagonist of the CaSR by binding to the allosteric site of the receptor. This prevents the binding of calcium ions to the receptor, thereby inhibiting CaSR-mediated signaling. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract.
Biochemische Und Physiologische Effekte
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects. In the parathyroid gland, it has been shown to inhibit parathyroid hormone secretion and reduce serum calcium levels. In the kidney, it has been shown to inhibit calcium reabsorption and increase urinary calcium excretion. In bone, it has been shown to inhibit osteoclast-mediated bone resorption. In the gastrointestinal tract, it has been shown to inhibit calcium absorption and reduce serum calcium levels.
Vorteile Und Einschränkungen Für Laborexperimente
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a potent and selective antagonist of the CaSR, making it a useful tool for studying the physiological and pathological roles of CaSR. It has also been shown to have minimal off-target effects, making it a reliable tool for studying CaSR-mediated signaling. However, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experimental setups. It also has a short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide. One potential application is in the treatment of hypercalcemia, which is a condition characterized by elevated serum calcium levels. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to reduce serum calcium levels in animal models, making it a potential therapeutic agent for hypercalcemia. Another potential application is in the treatment of osteoporosis, which is a condition characterized by reduced bone density and increased risk of fractures. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit osteoclast-mediated bone resorption, making it a potential therapeutic agent for osteoporosis. Additionally, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in these tissues, making it a useful tool for studying the physiological and pathological roles of CaSR.
Eigenschaften
IUPAC Name |
N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMPQCHQYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)




![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
